molecular formula C9H11N5 B12120142 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- CAS No. 956711-45-8

1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)-

Cat. No.: B12120142
CAS No.: 956711-45-8
M. Wt: 189.22 g/mol
InChI Key: NIOOLRYQFHYCFE-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 3-position and a 6-methyl-4-pyrimidinyl group at the 1-position. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution to install the pyrimidinyl moiety . The structural complexity and electronic properties of the pyrimidine ring contribute to its unique reactivity and biological interactions .

Properties

CAS No.

956711-45-8

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

5-methyl-2-(6-methylpyrimidin-4-yl)pyrazol-3-amine

InChI

InChI=1S/C9H11N5/c1-6-4-9(12-5-11-6)14-8(10)3-7(2)13-14/h3-5H,10H2,1-2H3

InChI Key

NIOOLRYQFHYCFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2C(=CC(=N2)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methyl-1H-pyrazole-5-carboxylic acid with 6-methyl-4-pyrimidinylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazoles and pyrimidines.

Scientific Research Applications

1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding sites, leading to the downregulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are extensively modified to tune their chemical and biological properties. Below is a systematic comparison of 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- with structurally analogous compounds:

Substituent Variations on the Pyrimidine/Pyridine Ring

Compound Name Key Structural Differences Impact on Properties References
1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine Pyridine ring instead of pyrimidine Reduced aromatic π-stacking; altered binding affinity to kinase targets
3-(2-Methoxypyridin-3-yl)-1-methyl-1H-pyrazol-5-amine Methoxy group at pyridine 2-position Enhanced solubility; altered metabolic stability
3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine Pyrimidine substituent at 5-position Distinct hydrogen-bonding patterns; lower melting point (211–215 °C)

Variations in Pyrazole Substitution Patterns

Compound Name Substitution Pattern Biological Relevance References
1-Methyl-3-phenyl-1H-pyrazol-5-amine Phenyl group at 3-position Simpler structure with moderate antimicrobial activity
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine Propan-2-amine chain at pyrazole 5-position Increased lipophilicity; potential CNS activity
4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine Trifluoromethylbenzyl group at 1-position Enhanced metabolic stability and bioavailability

Key Insight : The 3-methyl group on the pyrazole ring in the target compound balances steric effects and electronic contributions, optimizing interactions with hydrophobic enzyme pockets .

Comparison with Fused-Ring Analogues

Compound Name Structural Features Unique Properties References
Pyrazolo[3,4-b]pyridines Pyrazole fused with pyridine Strong kinase inhibitory activity (e.g., CDK inhibitors)
Pyrazolo[3,4-d]thiazoles Pyrazole fused with thiazole Anticancer activity via tubulin polymerization inhibition
1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- Thiazole and bromophenyl substituents Dual targeting of kinase and inflammatory pathways

Key Insight: Unlike fused-ring systems, the target compound’s non-fused pyrimidinyl substituent allows greater conformational flexibility, enabling adaptation to diverse binding sites .

Functional Group Modifications

Compound Name Functional Group Differences Chemical Reactivity References
1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine Pyrrolidine carbonyl group Improved hydrogen-bond acceptor capacity; protease resistance
5-Amino-1-(tert-butyl)-1H-pyrazole tert-Butyl group at 1-position High steric hindrance; limited solubility
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine Dual pyrazole-methylamine groups Multidentate ligand potential for metal coordination

Key Insight : The amine group at the pyrazole 5-position in the target compound facilitates protonation at physiological pH, enhancing solubility and target binding .

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